tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C13H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate typically involves the alkylation of 4-ethynyl-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkanes or alkenes.
Substitution: The piperidine ring can undergo substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a role in binding to these targets, influencing their activity and leading to the observed effects .
Comparison with Similar Compounds
- tert-Butyl 4-ethynylpiperidine-1-carboxylate
- tert-Butyl 4-ethynyl-3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-ethynyl-3-ethylpiperidine-1-carboxylate
Comparison: tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is unique due to the presence of the ethynyl group at the 4-position and the methyl group at the 3-position of the piperidine ring. These structural features may influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-6-11-7-8-14(9-10(11)2)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3 |
InChI Key |
WKIHTCPFSDZSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1C#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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